molecular formula C10H18ClF2N B2988603 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride CAS No. 2470435-01-7

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride

Cat. No.: B2988603
CAS No.: 2470435-01-7
M. Wt: 225.71
InChI Key: GEYPRUKFVIJKMZ-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a saturated cyclohexyl ring substituted with two fluorine atoms at the 4-position and a pyrrolidine moiety linked via a methylene group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c11-10(12)5-3-8(4-6-10)9-2-1-7-13-9;/h8-9,13H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYPRUKFVIJKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride typically involves the following steps:

    Formation of 4,4-difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using appropriate fluorinating agents.

    Reaction with pyrrolidine: The 4,4-difluorocyclohexanone is then reacted with pyrrolidine under controlled conditions to form 2-(4,4-difluorocyclohexyl)pyrrolidine.

    Formation of hydrochloride salt: The final step involves the conversion of 2-(4,4-difluorocyclohexyl)pyrrolidine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is a chemical compound utilized across various scientific research fields. It is also referred to by its CAS number: 2470435-01-7 .

Chemical Applications

Building Block in Synthesis 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride serves as a building block in the synthesis of complex molecules. The synthesis typically involves several steps:

  • Formation of 4,4-difluorocyclohexanone via fluorination of cyclohexanone using fluorinating agents.
  • Reaction with pyrrolidine under controlled conditions to form 2-(4,4-difluorocyclohexyl)pyrrolidine.
  • Conversion to its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can be performed to modify the functional groups using reducing agents like lithium aluminum hydride or sodium borohydride. Various nucleophiles or electrophiles can be used for substitution reactions. The products of these reactions depend on the specific conditions and reagents used.

Biological Applications

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is studied for its potential biological activities and interactions with biomolecules.

Medicinal Applications

Research explores potential therapeutic applications and pharmacological properties of the compound.

Industrial Applications

It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Weight Key Features/Applications References
2-(4,4-Difluorocyclohexyl)pyrrolidine HCl 4,4-Difluorocyclohexyl Not explicitly reported Fluorinated cyclohexyl enhances lipophilicity and metabolic stability
(S)-2-(3,4-Difluorophenyl)pyrrolidine HCl 3,4-Difluorophenyl 219.66 Aromatic fluorine substitution; potential CNS activity due to phenyl group
(R)-2-(2,3-Dichlorophenyl)pyrrolidine HCl 2,3-Dichlorophenyl 252.57 Chlorine atoms increase electronegativity; may influence receptor binding
2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine HCl 3,4,5-Trimethoxybenzoyloxyethyl Not explicitly reported Bulky ester group; likely impacts solubility and pharmacokinetics
2-(2,5-Difluorophenyl)pyrrolidine HCl 2,5-Difluorophenyl Similar to 219.66 Fluorine positioning affects electronic properties and steric interactions

Biological Activity

2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for its development as a pharmaceutical agent. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4,4-difluorocyclohexyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. The difluorocyclohexyl moiety enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

  • Receptor Interaction : The compound may act on various receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit specific enzymes related to disease processes, such as those involved in cancer or neurodegenerative disorders.

Biological Activity

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Pyrrolidine derivatives have shown promise in models of neurodegeneration, potentially by modulating neurotransmitter activity.
  • Antimicrobial Properties : Certain derivatives display antimicrobial effects against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter levels
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Efficacy : A study evaluating the antiproliferative effects of pyrrolidine derivatives found that certain analogs significantly reduced cell viability in breast cancer cell lines (IC50 values ranging from 2.57 µM to 10.70 µM) . The mechanism was linked to cell cycle arrest and apoptosis induction.
  • Neuroprotective Mechanisms : Research indicated that pyrrolidine compounds could enhance cognitive function in animal models by increasing acetylcholine levels through inhibition of acetylcholinesterase . This suggests potential applications in treating Alzheimer's disease.
  • Antimicrobial Activity : Another study demonstrated the antimicrobial efficacy of pyrrolidine derivatives against E. coli and S. aureus, with IC50 values comparable to standard antibiotics . This highlights the compound's potential as an alternative treatment for bacterial infections.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution: Reacting 4,4-difluorocyclohexanol with pyrrolidine derivatives under polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (~80–120°C) to form the pyrrolidine backbone .
  • Cyclization: Use of reductive amination or ring-closing metathesis for pyrrolidine ring formation, followed by hydrochlorination .

Characterization:

  • Purity assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight (e.g., >98% purity as per analytical standards ).
  • Structural confirmation: 1^1H/13^13C NMR to verify cyclohexyl and pyrrolidine moieties, and X-ray crystallography for stereochemical resolution .

Q. How can researchers ensure the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal stability: Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for similar hydrochlorides) .
  • pH sensitivity: Test solubility and stability in aqueous buffers (pH 3–7) via UV-Vis spectroscopy over 24–72 hours. Hydrochloride salts are generally stable in acidic conditions but may hydrolyze in strongly basic media .
  • Storage recommendations: Store at 2–8°C in airtight, light-protected containers to prevent deliquescence or photodegradation .

Advanced Research Questions

Q. What computational approaches are effective for modeling reaction mechanisms involving this compound?

Methodological Answer:

  • Reaction path search: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to map energy barriers for fluorocyclohexyl-pyrrolidine bond formation .
  • Transition state analysis: Identify intermediates and stereochemical outcomes using Gaussian or ORCA software .
  • Machine learning integration: Train models on reaction yield data (e.g., from PubChem or ICReDD databases) to predict optimal solvent systems or catalysts .

Q. How do enantiomeric differences in 2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride affect biological activity?

Methodological Answer:

  • Chiral resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • In vitro assays: Test (2S)- and (2R)-enantiomers against neurological targets (e.g., ion channels or GPCRs) to assess potency (IC50_{50}) and selectivity ratios .
  • Molecular docking: Simulate enantiomer-target interactions using AutoDock Vina to rationalize activity differences .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

  • Batch variability analysis: Compare certificates of analysis (COA) for purity (>98% vs. lower grades) and impurity profiles (e.g., residual solvents) across suppliers .
  • Experimental replication: Validate dose-response curves in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) under standardized conditions (e.g., serum-free media, 37°C) .
  • Meta-analysis: Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outliers or methodological biases .

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